Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H7FO2S2 . It’s also known by other names such as “Thieno[3,4-b]thiophene-2-carboxylic acid, 3-fluoro-4,6-dihydro-, methyl ester” and "COC(=O)c1sc2CSCc2c1F" .
Synthesis Analysis
The synthesis of thiophene derivatives, including “this compound”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation "COC(=O)c1c(c2c(s1)CSC2)F" .Chemical Reactions Analysis
Thiophene-based analogs, including “this compound”, have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 218.27 . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources.Scientific Research Applications
Synthesis and Precursor Applications : Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate is utilized in the synthesis of various derivatives. For instance, it has been used in the facile synthesis of 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides, serving as stable precursors for o-dimethylene thiophene in [4 + 2] cycloaddition reactions (Tso, Tsay, & Li, 1995).
Organic Photovoltaic Cells : This compound has also found applications in the field of organic electronics. For example, it has been included in the synthesis of a new poly{4,8-bis((2-ethylhexyl)thieno[3,2-b]thiophene)-benzo[1,2-b:4,5-b′]dithiophene-alt-2-ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate}, which demonstrated high hole mobility and significant potential for use in organic thin-film transistors and photovoltaic cells (Kim et al., 2014).
Nuclear Magnetic Resonance Studies : It has been involved in nuclear magnetic resonance studies, particularly in understanding through-space H–F coupling in bicyclic thiophene derivatives, highlighting its significance in advanced chemical analysis and structural elucidation (Hirohashi, Inaba, & Yamamoto, 1976).
Chemical Synthesis and Characterization : Various methods have been developed for the synthesis of this compound and its derivatives, illustrating its importance in chemical research. For instance, an efficient route for synthesizing 3-fluorothiophene has been reported, showcasing the versatility and potential applications of this compound in various chemical syntheses (Pomerantz & Turkman, 2008).
Fluorescence Chemosensors : In the development of chemosensors, a 3,4-dimethylthieno[2,3-b]thiophene-based fluorogenic probe bearing benzo[d]-thiazole-2-thio unit was developed, exhibiting high selectivity towards Pb(II) in neutral buffer aqueous solutions. This indicates its potential use in environmental monitoring and analysis (Cao et al., 2011).
Future Directions
The future directions of research on “Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate” and similar compounds are likely to focus on their potential as biologically active compounds . Their diverse range of pharmacological properties makes them attractive targets for the development of new drugs .
Mechanism of Action
Target of Action
The primary targets of Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate are currently unknown. This compound is a synthetic thiophene derivative , and while some thiophene derivatives have been found to exhibit inhibitory effects against certain organisms
Mode of Action
It’s worth noting that the thiophene ring structure is known to interact with biological targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiophene derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structure and the nature of their biological targets .
Result of Action
Some thiophene derivatives have been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2S2/c1-11-8(10)7-6(9)4-2-12-3-5(4)13-7/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNDIFNUJBHZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CSC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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